
1-Bromo-2,6-difluorobenzene spectral data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Bromo-2,6-difluorobenzene

Cat. No.: B153491 Get Quote

An In-depth Technical Guide to the Spectral Data of 1-Bromo-2,6-difluorobenzene

Introduction: Defining the Molecule
1-Bromo-2,6-difluorobenzene (CAS No. 64248-56-2) is a halogenated aromatic compound

widely utilized as a versatile building block in organic synthesis, particularly in the development

of pharmaceuticals and agrochemicals. Its chemical structure, featuring a bromine atom and

two flanking fluorine atoms, imparts unique reactivity and properties that are leveraged in

creating more complex molecular architectures.

Accurate and unambiguous characterization of this key intermediate is paramount for ensuring

the integrity of subsequent synthetic steps and the quality of the final product. This guide

provides a comprehensive analysis of the core spectroscopic data—NMR (¹H, ¹³C, ¹⁹F),

Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a definitive fingerprint for

1-Bromo-2,6-difluorobenzene. The discussion is framed from an application scientist's

perspective, focusing not just on the data itself, but on the causal relationships between

molecular structure and spectral output, and the logic behind robust analytical protocols.

Molecular Structure and Symmetry
The substitution pattern of 1-bromo-2,6-difluorobenzene results in a C₂ᵥ symmetry axis

passing through the C1-Br and C4-H bonds. This symmetry is a critical determinant of its

spectral characteristics, as it renders the two fluorine atoms (at C2 and C6) and the two

corresponding protons (at C3 and C5) chemically equivalent.

Caption: Molecular structure of 1-Bromo-2,6-difluorobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-bromo-
2,6-difluorobenzene in solution. The presence of three different NMR-active nuclei (¹H, ¹³C,

and ¹⁹F) provides a rich dataset for comprehensive analysis.

¹H NMR Spectroscopy
The proton NMR spectrum arises from the three protons on the aromatic ring. Due to the

molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent, while

the proton at the C4 position is unique. This arrangement constitutes an AA'X spin system

when considering only proton-proton coupling, but is further complicated by coupling to the two

equivalent fluorine atoms (a BB' system). The resulting spectrum is a complex, second-order

multiplet that requires careful analysis.

Proton Assignment
Chemical Shift (δ)

ppm
Splitting Pattern

Coupling Constants

(Hz)

H-4 (para to Br) ~7.30 - 7.45 Multiplet (tt)
J(H,H) ≈ 8-9 Hz,

J(H,F) ≈ 6-7 Hz

H-3, H-5 (meta to Br) ~6.90 - 7.05 Multiplet (ddd)
J(H,H) ≈ 8-9 Hz,

J(H,F) ≈ 8-10 Hz

Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and

spectrometer frequency. Data is synthesized from typical values for similar structures.

Expert Interpretation: The downfield signal corresponds to the H-4 proton, which is situated

between two electron-withdrawing fluorine atoms, leading to greater deshielding. The upfield

signals are from the equivalent H-3/H-5 protons. The observed splitting pattern is a result of

ortho proton-proton coupling (³JHH), meta proton-fluorine coupling (⁴JHF), and para proton-

fluorine coupling (⁵JHF). The complexity confirms the substitution pattern, as simpler patterns

would be expected for other isomers.

Experimental Protocol: Acquiring a ¹H NMR Spectrum
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Sample Preparation: Dissolve ~5-10 mg of 1-bromo-2,6-difluorobenzene in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common

choice for its excellent solubilizing power for nonpolar to moderately polar organics.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher

fields are crucial for resolving the complex multiplets in this spin system.

Acquisition Parameters:

Pulse Program: A standard single-pulse (zg) experiment is sufficient.

Temperature: Set to a stable probe temperature, typically 298 K.

Sweep Width: Set to cover the aromatic region, typically 0-10 ppm.

Number of Scans: 8 to 16 scans are usually adequate for achieving a good signal-to-noise

ratio.

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase

and baseline correct the spectrum. Reference the spectrum to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals,

corresponding to the four unique carbon environments (C1, C2/C6, C3/C5, and C4). A key

feature of this spectrum is the presence of large carbon-fluorine coupling constants (JCF),

which split the signals of the fluorine-bearing carbons and adjacent carbons.[1]
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Carbon Assignment
Chemical Shift (δ)

ppm

Splitting Pattern (due

to C-F coupling)

Coupling Constant

(¹JCF) (Hz)

C-2, C-6 (C-F) ~160 - 163 Doublet (d) ~250 - 260

C-4 (C-H) ~130 - 132 Triplet (t) ²JCF ≈ 10-15 Hz

C-3, C-5 (C-H) ~115 - 117
Singlet or narrow

multiplet
⁴JCF is small

C-1 (C-Br) ~105 - 108 Triplet (t) ²JCF ≈ 5-8 Hz

Note: Data synthesized from spectral databases and typical values.[2][3]

Expert Interpretation: The most downfield and strikingly split signal belongs to the carbons

directly bonded to fluorine (C2/C6), characterized by a very large one-bond C-F coupling

constant. The carbon bearing the bromine atom (C1) is significantly shielded. The differing

splitting patterns and chemical shifts for the four carbon signals provide conclusive evidence for

the 1-bromo-2,6-difluoro substitution pattern. Standard ¹H-decoupled spectra can be complex,

and for definitive assignment, techniques like ¹³C-{¹H, ¹⁹F} triple resonance experiments can be

employed to collapse all couplings and yield singlets for each carbon.[1]

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[4][5] Due to the

molecular symmetry, both fluorine atoms in 1-bromo-2,6-difluorobenzene are chemically

equivalent and thus produce a single resonance in the ¹⁹F NMR spectrum.

Fluorine Assignment Chemical Shift (δ) ppm Reference Standard

F-2, F-6 ~ -110 to -115
CFCl₃

(Trichlorofluoromethane)

Note: Data referenced from spectral databases.[6]

Expert Interpretation: The single observed signal immediately confirms the chemical

equivalence of the two fluorine atoms. This signal will be split into a complex multiplet due to

coupling with the aromatic protons (H-3/H-5 and H-4). The chemical shift value is characteristic
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of a fluorine atom attached to an aromatic ring. The absence of other signals in the ¹⁹F

spectrum is a strong indicator of the sample's isomeric purity.

Workflow for Comprehensive NMR Analysis

Sample Preparation

NMR Acquisition

Data Analysis

Structural Confirmation

Dissolve in CDCl3

¹H NMR ¹³C{¹H} NMR ¹⁹F NMR

Analyze Multiplets
(H-H, H-F Coupling)

Analyze Shifts
& C-F Coupling

Confirm F Equivalence
& H-F Coupling

Confirm 1-Bromo-2,6-difluoro
Substitution Pattern

Click to download full resolution via product page

Caption: Workflow for structural confirmation via NMR.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information

about the functional groups present. For 1-bromo-2,6-difluorobenzene, the spectrum is

dominated by absorptions related to the aromatic ring and the carbon-halogen bonds.
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Frequency Range (cm⁻¹) Vibration Type Intensity

3050 - 3100 Aromatic C-H Stretch Medium-Weak

1580 - 1610 Aromatic C=C Stretch Medium-Strong

1450 - 1480 Aromatic C=C Stretch Strong

1200 - 1300 C-F Stretch Strong

750 - 800 C-H Out-of-plane Bend Strong

550 - 650 C-Br Stretch Medium

Note: Data synthesized from spectral databases.[2]

Expert Interpretation: The strong absorption bands in the 1450-1610 cm⁻¹ region are

characteristic of the benzene ring skeleton. The most diagnostic peak for this molecule is the

very strong C-F stretching vibration, typically found in the 1200-1300 cm⁻¹ range. The

presence of this band, along with the C-Br stretch at lower wavenumbers, and the aromatic C-

H and C=C bands, provides a complete functional group fingerprint consistent with the

assigned structure.

Experimental Protocol: Acquiring an ATR-IR Spectrum

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. Record a background spectrum of the empty crystal.

Sample Application: Place one to two drops of the liquid 1-bromo-2,6-difluorobenzene
directly onto the center of the ATR crystal.

Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans

at a resolution of 4 cm⁻¹.

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft lab wipe.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 1-bromo-2,6-difluorobenzene, the most telling feature is the isotopic

signature of the bromine atom.

m/z (Mass/Charge) Assignment Key Feature

192 / 194 [M]⁺ (Molecular Ion)
Characteristic 1:1 ratio for ⁷⁹Br

and ⁸¹Br isotopes.

113 [M - Br]⁺ Loss of the bromine atom.

94 [C₅H₃F]⁺
Subsequent loss of HF from

the [M - Br]⁺ fragment.

Note: Data synthesized from spectral databases.[2][3]

Expert Interpretation: The observation of a pair of peaks of nearly equal intensity at m/z 192

and 194 is definitive proof of the presence of one bromine atom in the molecule. This

represents the molecular ion containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The peak at

m/z 113, corresponding to the loss of a bromine radical, is also a significant fragment. This

combination of the correct molecular weight and the characteristic bromine isotope pattern

provides powerful evidence for the elemental composition and identity of the compound.

Conclusion
The collective evidence from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry

provides an unambiguous and self-validating characterization of 1-bromo-2,6-
difluorobenzene. The complex yet predictable patterns in the NMR spectra confirm the

specific 1,2,6-substitution, while the strong C-F vibrations in the IR and the unique bromine

isotopic pattern in the MS confirm the presence of the key functional groups and the overall

elemental composition. This comprehensive spectral dataset serves as a reliable benchmark
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for researchers, scientists, and drug development professionals to ensure the identity, purity,

and quality of this critical synthetic intermediate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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